1-Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-
Description
This compound is a heterocyclic ethanone derivative featuring a 2-methylindole moiety linked to a 1-methyltetrazole-thio group. Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., reactions of tetrazole-thiols with ketones) . The methyl groups on both the indole and tetrazole rings may influence solubility and metabolic stability, though specific toxicological data remain uninvestigated .
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-8-12(9-5-3-4-6-10(9)14-8)11(19)7-20-13-15-16-17-18(13)2/h3-6,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRSJBNTOQONFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as 2-methylindole, through electrophilic substitution reactions.
Introduction of the Ethanone Group: This can be achieved via Friedel-Crafts acylation using ethanoyl chloride.
Formation of the Tetrazole Moiety: This step involves the cyclization of an appropriate nitrile derivative with sodium azide.
Thioether Formation: The final step involves the coupling of the indole and tetrazole moieties through a thioether linkage, often using thiol reagents under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The indole and tetrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
1-Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving indole and tetrazole derivatives.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or photonic characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism by which 1-Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety can engage in π-π stacking interactions, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole-Thio Substituents
Key Observations :
- Bioactivity : Compounds with tetrazole-thio groups (e.g., 2a-f , 6e ) exhibit antimicrobial properties, suggesting the target compound may share similar applications .
- Synthetic Routes : The target compound’s tetrazole-thio group likely forms via reactions analogous to 6e , where 1-methyltetrazole-5-thiol reacts with a ketone precursor .
Indole-Based Analogues
Key Observations :
- Electron-Deficient Cores : Unlike the indole in the target compound, thiazole or furazan derivatives (10, 11 ) are electron-deficient, affecting reactivity in cyclization or substitution reactions .
- Biological Relevance : Indole derivatives often exhibit neuroactive or anticancer properties, whereas tetrazole-thio compounds lean toward antimicrobial roles .
Research Findings and Mechanistic Insights
- Synthetic Challenges: The methyl groups on the indole and tetrazole may hinder reactivity, necessitating optimized conditions (e.g., ethanolic triethylamine for nucleophilic substitutions) .
- Biological Potential: While direct data on the target compound are lacking, structurally related tetrazole-thio derivatives (2a-f, 6e) show antimicrobial efficacy against Staphylococcus aureus and Escherichia coli .
- Crystallographic Data : SHELX software, widely used for small-molecule refinement, could resolve the target compound’s structure, leveraging high-resolution crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
